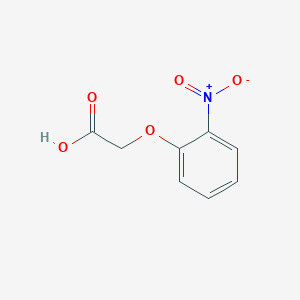

(2-Nitrophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHDWAHJRRYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075154 | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-87-1 | |

| Record name | 2-Nitrophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NITROPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B62BR9H4XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Nitrophenoxy Acetic Acid

Established Synthetic Pathways

The synthesis of (2-Nitrophenoxy)acetic acid can be achieved through several established routes, broadly categorized as multi-step sequences from precursors or more direct reaction approaches.

Multi-step Syntheses from Precursors

Multi-step syntheses allow for the construction of this compound from readily available starting materials. A common strategy involves the initial synthesis of phenoxyacetic acid followed by a nitration step. This approach provides control over the introduction of the nitro group onto the aromatic ring.

Another multi-step pathway begins with the nitration of a precursor like a substituted benzene (B151609), followed by reactions to introduce the acetic acid moiety. For instance, a related compound, 2-nitro-4-substituted phenylacetic acid, is synthesized by first nitrating a 4-substituted halogeno benzene. google.com This is followed by a substitution reaction with an ester of cyanoacetic acid and subsequent hydrolysis to yield the final carboxylic acid. google.com While this example is for a different isomer, the general principle of building the molecule through a sequence of nitration, substitution, and hydrolysis steps is a cornerstone of multi-step synthetic design in this chemical class. libretexts.orgflinders.edu.au

| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product |

| Ether Formation | Phenol, Ethyl bromoacetate | Sodium hydroxide (B78521) (NaOH), Water | Ethyl phenoxyacetate |

| Nitration | Ethyl phenoxyacetate | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Ethyl (2-nitrophenoxy)acetate |

| Hydrolysis | Ethyl (2-nitrophenoxy)acetate | Sodium hydroxide (NaOH), followed by acid | This compound |

Direct Reaction Approaches

Direct approaches aim to synthesize the target molecule in fewer steps, often by forming the critical ether linkage in a single, efficient reaction. The most prominent direct method is the reaction of 2-nitrophenol (B165410) with a haloacetic acid derivative, which falls under the category of the Williamson ether synthesis. wikipedia.orgscienceinfo.com This method involves the deprotonation of 2-nitrophenol to form the corresponding 2-nitrophenoxide ion, which then acts as a nucleophile to displace the halide from chloroacetic acid or bromoacetic acid. byjus.com

This reaction is valued for its efficiency and broad applicability in preparing both symmetrical and asymmetrical ethers. scienceinfo.com The synthesis of this compound via this route is a classic example of its utility in laboratory and industrial settings. byjus.com

Advanced Synthetic Modifications and Derivatization Routes

Beyond its initial synthesis, this compound serves as a versatile precursor for more complex molecules through various derivatization routes.

Williamson Ether Reaction Applications in Synthesis

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In this specific application, the nucleophile is the 2-nitrophenoxide ion, generated by treating 2-nitrophenol with a base. This nucleophile then attacks the electrophilic carbon of an alkyl halide, such as chloroacetic acid or its ester, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

Key aspects of this synthesis include:

Nucleophile Formation : A base is used to deprotonate the weakly acidic hydroxyl group of 2-nitrophenol. Common bases for synthesizing aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com

SN2 Reaction : The 2-nitrophenoxide attacks the primary alkyl halide. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination as a side reaction. masterorganicchemistry.com

Conditions : The reaction is often carried out in polar aprotic solvents like DMF or DMSO to minimize side reactions. jk-sci.com Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C. byjus.com

| Parameter | Description | Example |

| Reactants | An alcohol (or phenol) and an organohalide. scienceinfo.com | 2-Nitrophenol and Sodium chloroacetate |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2). wikipedia.org | Backside attack of the 2-nitrophenoxide on the α-carbon of the chloroacetate. |

| Base | Used to deprotonate the alcohol to form a more potent nucleophile (alkoxide/phenoxide). jk-sci.com | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) |

| Solvent | Typically polar aprotic solvents. jk-sci.com | N,N-dimethylformamide (DMF), Acetonitrile (B52724) |

Reductive Cyclization Strategies for Related Scaffolds

The nitro group of this compound is a key functional group that can be chemically transformed to create heterocyclic structures. Reductive cyclization involves the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular reaction with the acetic acid side chain to form a new ring. wikipedia.org

Partial reduction of the nitro group, often using milder reducing agents, can yield a hydroxylamine (B1172632). This intermediate can then cyclize to form cyclic hydroxamic acids, which are important scaffolds in medicinal chemistry. wikipedia.orgnih.gov More complete reduction of the nitro group to an aniline (B41778), followed by cyclization, leads to the formation of lactams. wikipedia.org

Various reagents can be employed for these transformations:

Catalytic Hydrogenation : Using catalysts like Palladium (Pd) or Platinum (Pt) can achieve reduction. nih.gov

Stoichiometric Metals : Metals such as zinc (Zn), tin (Sn), or iron (Fe) in acidic media are commonly used for the reduction of nitroarenes. nih.gov

Photoredox Catalysis : Modern methods utilize visible light and a photocatalyst as a mild and chemoselective way to achieve reduction. nih.gov

These reductive cyclization strategies transform the simple this compound framework into valuable heterocyclic systems like quinolinones and benzimidazoles. nih.govresearchgate.net

Preparation of Hydrazide Derivatives

The carboxylic acid functional group of this compound can be readily converted into a hydrazide derivative. This is typically achieved by reacting the parent acid or its corresponding ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.comasianpubs.org

The synthesis of this compound hydrazide involves the reaction of ethyl (2-nitrophenoxy)acetate with hydrazine hydrate in a solvent like ethanol (B145695) or methanol. chemicalbook.comasianpubs.org The mixture is often stirred at room temperature or gently heated to facilitate the reaction. chemicalbook.com This transformation is a common step in the synthesis of more complex heterocyclic compounds or other biologically active molecules. asianpubs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound hydrazide | 77729-22-7 | C₈H₉N₃O₄ | 211.17 g/mol |

Nucleophilic Aromatic Substitution in Derivative Synthesis

The strategic placement of a nitro group on an aromatic ring, as seen in this compound, serves to activate the ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is a cornerstone of synthetic strategies aimed at creating a diverse array of derivatives, particularly heterocyclic structures. The electron-withdrawing nature of the nitro group acidifies the protons ortho and para to it and facilitates the addition of nucleophiles to the aromatic ring, which can lead to the displacement of a suitable leaving group. In the context of this compound and its derivatives, intramolecular nucleophilic attack is a key pathway for the synthesis of fused ring systems.

A prominent example of this strategy is the synthesis of 2H-benzo[b] ijsr.netwikipedia.orgoxazin-3(4H)-one. This process involves a two-step sequence starting from 2-nitrophenol. The initial step is the formation of an ester of this compound, such as ethyl 2-(2-nitrophenoxy)acetate. This is typically achieved by reacting 2-nitrophenol with an ethyl haloacetate, for instance, ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent such as acetone.

The subsequent and crucial step is the reductive cyclization of the resulting nitro-ester intermediate. In this reaction, the nitro group is reduced to an amino group in situ. This newly formed amino group then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This intramolecular attack leads to the displacement of the ethoxy group and the formation of the heterocyclic ring of the 2H-benzo[b] ijsr.netwikipedia.orgoxazin-3(4H)-one. A common and effective reagent for this reductive cyclization is iron powder in acetic acid. This method is advantageous as it is compatible with various other functional groups that may be present on the aromatic ring, allowing for the synthesis of a range of substituted benzoxazinones.

Below is a table summarizing the key reaction in the synthesis of 2H-benzo[b] ijsr.netwikipedia.orgoxazin-3(4H)-one from a this compound derivative:

| Starting Material | Reagents and Conditions | Product | Reaction Type | Key Transformation |

|---|---|---|---|---|

| Ethyl 2-(2-nitrophenoxy)acetate | Fe powder, acetic acid | 2H-benzo[b] ijsr.netwikipedia.orgoxazin-3(4H)-one | Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular nucleophilic attack of the amine on the ester carbonyl, leading to cyclization. ijsr.net |

This synthetic approach highlights the utility of the nitro group not as a direct leaving group in a classic SNAr reaction, but as a precursor to the internal nucleophile required for the cyclization and formation of the final heterocyclic derivative.

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Intramolecular Interactions

The spatial proximity of the ortho-nitro group and the phenoxyacetic acid side chain in (2-Nitrophenoxy)acetic acid allows for significant intramolecular interactions that influence its conformation and reactivity. While direct mechanistic studies on this specific molecule are not extensively documented, valuable insights can be drawn from analogous chemical systems. The potential for intramolecular hydrogen bonding is a key feature. Theoretical studies on related compounds, such as 2-nitrosophenol, have shown the presence of strong intramolecular hydrogen bonds nih.gov. In this compound, a hydrogen bond can potentially form between the acidic proton of the carboxyl group and one of the oxygen atoms of the nitro group, creating a stable six-membered ring-like structure.

This type of intramolecular interaction can have several consequences. It can influence the acidity of the carboxylic acid, the rotational freedom of the phenoxy-acetic acid bond, and the orientation of the nitro group relative to the benzene (B151609) ring. Studies on para-substituted nitrobenzene (B124822) derivatives have shown that intramolecular interactions can affect the twist angle of the nitro group, which in turn influences the electronic properties of the aromatic system rsc.org. In the case of this compound, such interactions would pre-organize the molecule into a conformation that may be favorable for subsequent intramolecular reactions.

Role as a Versatile Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactive handles provided by its functional groups. Its structure allows it to be a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and specialty polymers Current time information in Bangalore, IN.. The presence of the nitro group, the carboxylic acid, and the aromatic ring allows for a wide range of chemical modifications.

The related compound, (2-Nitrophenyl)acetic acid, is a known precursor for many heterocyclic systems and has been used in the total synthesis of biologically active molecules wikipedia.orgwikiwand.com. For instance, it is a precursor to quindoline (B1213401) derivatives, which have shown potential as enzyme inhibitors and anticancer agents wikipedia.org. Similarly, this compound can be envisioned as a scaffold for the synthesis of a variety of substituted aromatic compounds and heterocycles. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitro group can be transformed into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, further expanding its synthetic utility.

Pathways of Functional Group Transformations

The reduction of the nitro group is one of the most important transformations of this compound, as it opens up a gateway to a variety of amino-substituted compounds. The resulting (2-Aminophenoxy)acetic acid is a key intermediate for the synthesis of various heterocyclic structures. A wide array of reagents and methods can be employed for the reduction of aromatic nitro groups, and the choice of reagent can sometimes allow for chemoselectivity nih.gov.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel nih.gov. Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely used and offer mild conditions that can be compatible with other functional groups nih.govquora.com. For instance, the use of iron in acetic acid is a classic and effective method for this transformation quora.com. The table below summarizes some of the common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient, but can also reduce other functional groups. nih.gov |

| Fe/CH₃COOH | Iron powder in acetic acid | Mild and often used for its chemoselectivity. nih.govquora.com |

| SnCl₂ | Tin(II) chloride in an acidic medium | A mild reducing agent. acs.org |

| Raney Ni | Hydrogen gas, Nickel catalyst | Effective, can be used when dehalogenation is a concern. nih.gov |

| Na₂S₂O₄ | Sodium hydrosulfite | Useful in aqueous solutions. |

The resulting amino group in (2-Aminophenoxy)acetic acid is a potent nucleophile and can participate in a variety of subsequent reactions, most notably intramolecular cyclizations.

The strategic positioning of the amino group (formed from the reduction of the nitro group) and the carboxylic acid in the intermediate (2-Aminophenoxy)acetic acid makes it an ideal precursor for intramolecular cyclization to form heterocyclic systems. Specifically, the intramolecular condensation between the amino group and the carboxylic acid leads to the formation of a seven-membered ring, a benzoxazepinone derivative.

However, a more common and facile reaction is the intramolecular cyclization to form a six-membered heterocyclic ring. The reduction of the closely related (2-Nitrophenyl)acetic acid is known to yield an aniline (B41778) that readily cyclizes to form a lactam wikipedia.org. By analogy, the reduction of this compound to (2-Aminophenoxy)acetic acid sets the stage for an intramolecular nucleophilic attack of the newly formed amino group onto the carbonyl carbon of the carboxylic acid. This intramolecular amidation reaction, often promoted by heat or the use of a coupling agent, results in the formation of a 2,3-dihydro-1,4-benzoxazin-3-one ring system. These benzoxazinone (B8607429) scaffolds are present in many biologically active compounds and are of significant interest in medicinal chemistry nih.govnih.gov.

The general pathway for this reductive cyclization is as follows:

Reduction of the nitro group: this compound is treated with a suitable reducing agent to convert the nitro group to an amino group, forming (2-Aminophenoxy)acetic acid.

Intramolecular Cyclization: The resulting amino acid undergoes an intramolecular condensation reaction to form the 2,3-dihydro-1,4-benzoxazin-3-one ring. This step can often occur in situ or upon workup and heating.

This transformation highlights the utility of this compound as a starting material for the efficient construction of valuable heterocyclic frameworks.

Biological Activities and Mechanistic Insights

Research on Herbicidal Efficacy and Action Mechanisms

The herbicidal action of (2-Nitrophenoxy)acetic acid is characteristic of auxinic herbicides, which are known for their selective effectiveness against broadleaf (dicot) plants. xtbg.ac.cn When applied at phytotoxic levels, the compound is absorbed by the leaves, stems, and roots and translocated to the plant's meristematic tissues. xtbg.ac.cn This leads to a cascade of uncontrolled and unsustainable growth, ultimately causing stem curl, leaf withering, and plant death. xtbg.ac.cn

As a synthetic auxin, this compound disrupts the normal hormonal balance within sensitive plants. unl.edu This interference triggers a series of detrimental biochemical and physiological events:

Abnormal Gene Expression: The compound stimulates the expression of genes typically regulated by auxin, but at an abnormally high and sustained level. xtbg.ac.cn This includes the up-regulation of genes encoding key enzymes in the biosynthesis pathways of other plant hormones like abscisic acid (ABA) and ethylene. xtbg.ac.cn

Cellular Disruption: The resulting hormonal chaos leads to uncontrolled cell division and elongation, disintegration of phloem and xylem tissues, and the blockage of nutrient transport. xtbg.ac.cn

Oxidative Stress: The application of auxinic herbicides like 2,4-D, a related phenoxyacetic acid, has been shown to induce the production of reactive oxygen species (ROS). xtbg.ac.cn This oxidative stress contributes to cellular damage, including the disruption of chloroplasts and tissue necrosis. xtbg.ac.cn

Metabolic Interference: Commercial herbicides are known to act on various molecular sites, including enzymes involved in amino acid synthesis, photosynthesis, and lipid synthesis. nih.govresearchgate.net Auxinic herbicides specifically cause an accumulation of photodynamic porphyrins by inhibiting protoporphyrinogen (B1215707) oxidase. nih.gov

Investigations into Plant Growth Regulation

At low, non-lethal concentrations, synthetic auxins like this compound can be used to beneficially modify plant growth and development. unl.edu This dose-dependent duality is a hallmark of auxinic compounds. unl.edu They can be applied to stimulate desired growth patterns, improve crop quality, and manage developmental processes. agronomyjournals.com

The regulatory effects of this compound are rooted in its influence on fundamental cellular activities. By mimicking natural auxin, it can modulate:

Cell Elongation: A primary function of auxin is to promote cell elongation. agronomyjournals.com It does this by increasing the extensibility of the cell wall, a process that allows cells to expand. plantgrowthhormones.com

Cell Division and Differentiation: Auxins play a crucial role in stimulating cell division and the differentiation of vascular tissues. unl.eduagronomyjournals.com The natural auxin IAA, for example, is known to activate mitogen-activated protein kinase (MAPK) cascades, which are involved in regulating cell division during the formation of new roots. nih.gov The flow of auxin between adjacent cell layers, regulated by transport proteins like PIN2, coordinates cell division and elongation in the root. nih.gov

Apical Dominance: Auxin produced in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance. agronomyjournals.com Application of a synthetic auxin can reinforce this effect.

Auxins are integral to nearly every stage of a plant's life cycle, from embryogenesis to senescence. xtbg.ac.cn The application of an external auxinic compound can therefore have profound effects on plant development. For instance, the auxinic herbicide 2-methyl-4-chlorophenoxy acetic acid-Na (MCPA-Na) has been shown to cause significant reductions in the number and weight of cotton bolls, particularly when plants are exposed during the seedling and budding stages. nih.govresearchgate.net This demonstrates the potent ability of these compounds to modulate developmental outcomes. Key developmental stages influenced by auxins include flower formation, fruit set and development, and the formation of adventitious roots. agronomyjournals.com

This compound belongs to the phenoxy-carboxylate family of auxins. nih.gov Its activity can be understood by comparing it with other natural and synthetic auxins. While natural auxin (IAA) is vital for normal plant functions, synthetic auxins like 2,4-D and NAA were developed for their stability and potent activity, making them effective as both herbicides and growth regulators. xtbg.ac.cnplantgrowthhormones.com

Different classes of auxinic herbicides exhibit varied binding affinities for the TIR1/AFB family of auxin receptors, which can explain differences in their biological efficacy. nih.gov For example, the phenoxy-carboxylate herbicide 2,4-D shows weaker binding to TIR1, AFB2, and AFB5 receptors compared to the natural auxin IAA. nih.gov In contrast, newer arylpicolinate herbicides like halauxifen (B1672591) show very strong and selective binding to the AFB5 receptor. nih.gov

Below is a comparative table of common auxinic plant growth regulators.

Interactive Data Table: Comparison of Auxinic Plant Growth Regulators

| Compound Name | Chemical Class | Primary Use/Function | Key Characteristics |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Indole (B1671886) | Natural plant hormone, rooting agent | The most common natural auxin; involved in nearly all plant growth processes; less stable than synthetic auxins. unl.eduagronomyjournals.complantgrowthhormones.com |

| This compound | Phenoxy-carboxylate | Herbicide, Plant Growth Regulator | Synthetic auxin that mimics IAA; effects are dose-dependent. unl.edu |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy-carboxylate | Selective broadleaf herbicide | One of the first and most widely used synthetic herbicides; mimics IAA to cause uncontrolled growth in dicots. xtbg.ac.cnnih.gov |

| Naphthaleneacetic acid (NAA) | Naphthalene | Fruit thinning, rooting agent, prevents fruit drop | Synthetic auxin used widely in horticulture; can increase cellulose (B213188) fiber development. agronomyjournals.complantgrowthhormones.comontario.ca |

| Dicamba | Benzoate | Herbicide | Shows relatively low binding efficacy to TIR1/AFB auxin receptors. nih.gov |

| Picloram | Picolinate | Herbicide | Can replace IAA in plant cell culture medium. unl.edu Binds selectively to certain auxin receptors. nih.gov |

Exploration of Pharmacological Potentials

Direct pharmacological research on this compound is limited in available literature. However, investigations into structurally related compounds suggest potential avenues for exploration. For instance, the positional isomer, 2-(4-Nitrophenoxy)acetic acid, has been reported to exhibit antibacterial properties by inhibiting DNA gyrase, an enzyme essential for maintaining bacterial DNA integrity. biosynth.com

Furthermore, derivatives of the related compound 2-nitrophenylacetic acid serve as important precursors in the synthesis of more complex molecules. wikipedia.org Specifically, they are used to form quindolines, a class of compounds whose derivatives have been studied as potential enzyme inhibitors and anticancer agents. wikipedia.org These findings, while not directly applicable to this compound, highlight the potential for nitrophenyl compounds to serve as scaffolds or intermediates in the development of pharmacologically active agents.

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial capabilities. Research into β−Nitrostyrenes and their addition products has shown both antibacterial and antifungal activities tubitak.gov.tr.

A study involving 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives tested their efficacy against a panel of microorganisms. The antibacterial activity was evaluated against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli tubitak.gov.tr. The antifungal activity was assessed against the yeast-like fungi Candida albicans and C. krusei tubitak.gov.tr.

Notably, all of the tested 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives showed greater antifungal activity against C. krusei than the reference compound, ketoconazole (B1673606) tubitak.gov.tr. Some derivatives of related structures, like 2-[(2-nitro-1-phenylethyl)-thiomethyl]benzimidazole, were found to be as active as ampicillin (B1664943) against S. aureus tubitak.gov.tr. The antimicrobial effects of acetic acid itself are well-documented, showing excellent bactericidal properties against problematic Gram-negative bacteria like P. aeruginosa and A. baumannii at a low concentration of 3% nih.gov.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida krusei | More active than ketoconazole | tubitak.gov.tr |

| 2-[(2-nitro-1-phenylethyl)-thiomethyl]benzimidazole derivatives | Staphylococcus aureus | Activity comparable to ampicillin | tubitak.gov.tr |

| N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid | Gram-negative bacteria | Displayed good antibacterial activity | researchgate.net |

Anti-inflammatory Properties

Research has suggested that this compound may have anti-inflammatory properties, positioning it as a compound of interest for pharmaceutical development aimed at treating inflammatory conditions . Studies have primarily focused on its derivatives and structurally similar compounds.

For instance, a series of substituted (2-phenoxyphenyl)acetic acids were synthesized and evaluated for their anti-inflammatory activity nih.gov. The introduction of halogen substituents into the phenoxy ring was found to significantly enhance this activity nih.gov. A notable derivative from a related study, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, demonstrated potency 40 times greater than the established anti-inflammatory drug fenclofenac (B1672494) in an adjuvant-induced arthritis model in rats nih.gov. Despite its high potency, further development was halted due to significant toxicity observed during chronic dosing nih.gov. The research into these related structures underscores the potential of the phenoxyacetic acid scaffold in designing new anti-inflammatory agents.

Enzyme Inhibition Studies

Derivatives of this compound have emerged as promising candidates for enzyme inhibition, a critical mechanism for developing new therapeutic agents. This is particularly relevant in the context of cancer therapy, where modifications to the nitro group on the aromatic ring can enhance biological activity and improve the efficacy of inhibiting cancer cell proliferation .

The related compound, 2-nitrophenylacetic acid, serves as a precursor in the synthesis of quindoline (B1213401). wikipedia.org While quindoline itself has limited direct applications, its derivatives are recognized as potential enzyme inhibitors and anticancer agents wikipedia.org. Furthermore, a recent study designed and synthesized novel phenoxy acetic acid derivatives that act as selective cyclooxygenase-2 (COX-2) inhibitors mdpi.com. COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (B1171923) mdpi.com. Several of these synthesized compounds showed significant COX-2 inhibition, highlighting the therapeutic potential of this class of compounds for managing inflammation mdpi.com.

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| This compound derivatives | Not specified | Cancer | |

| Quindoline derivatives | Not specified | Cancer | wikipedia.org |

| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Inflammation | mdpi.com |

Cytotoxic Activity in Biological Systems

The cytotoxic effects of compounds related to this compound have been investigated in various biological systems. A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives included screening for their toxicity against a Vero cell line using a consecutive dilution method tubitak.gov.tr. The results showed that most of the 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives exhibited lower toxicity than the antifungal drug ketoconazole tubitak.gov.tr.

Separately, research has demonstrated that acetic acid itself can directly induce cell death in a concentration-dependent manner nih.gov. In a study using a rat gastric carcinoma cell line (RGK-1) and a human gastric cancer cell line (KATO III), acetic acid prompted cell death nih.gov. The cancer cell lines were found to be more sensitive to acetic acid than a normal rat gastric epithelial cell line nih.gov. This suggests that the acetic acid moiety may contribute to cytotoxic activity.

Impact on Specific Molecular Targets and Biochemical Pathways

The biological effects of this compound and its analogues are rooted in their interaction with specific molecular targets and the subsequent influence on biochemical pathways. In agricultural applications, this compound functions as a selective herbicide by disrupting essential metabolic pathways within the target plants, leading to their demise without significantly harming non-target species .

In the context of pharmacology, derivatives have been developed as selective inhibitors of the COX-2 enzyme. This enzyme is a crucial mediator of inflammation, and its inhibition represents a targeted approach to reduce inflammatory responses mdpi.com. The metabolic fate of nitroaromatic compounds can also play a role in their biological activity. Microbial reductive metabolization of these compounds can produce nitroso- and hydroxylamine (B1172632) intermediates, which are believed to be important bioactive molecules nih.gov. In some microorganisms, the metabolism of acetic acid is regulated by the catabolite control protein A (CcpA), which controls the expression of genes involved in acetic acid synthesis nih.gov. While not directly studied for this compound, these pathways for related compounds offer insights into potential mechanisms of action and metabolism.

Natural Occurrence and Biosynthesis in Organisms

This compound has been identified as a naturally occurring compound in plants belonging to the genus Balanites biosynth.com.

While the specific biosynthetic pathway for this compound in these plants has not been fully elucidated, research on other organisms provides clues about how such nitroaromatic compounds might be formed. In certain soil bacteria and fungi, nitrated compounds can be synthesized from precursors derived from the degradation of other secondary metabolites nih.gov. For example, microorganisms can convert 2-aminophenol, a degradation product of the natural compound 2-benzoxazolinone (B145934) (BOA), into nitrated acetamidophenols like N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) when in a nitrate-rich environment nih.gov. This process suggests that microbial activity in the soil or within the plant (as endophytes) could potentially contribute to the formation of nitroaromatic compounds in nature through nitration of precursor molecules nih.gov.

Derivative Synthesis and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel Derivatives

The journey from the parent compound, (2-nitrophenoxy)acetic acid, to its functional derivatives involves a variety of synthetic strategies. These methods allow for the introduction of different functional groups and structural motifs, leading to compounds with tailored biological activities.

A notable class of derivatives synthesized from aryloxyacetic acid structures are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a crucial target for herbicides. By integrating the aryloxyacetic acid moiety with a 1,3-dicarbonyl unit, a key feature of many HPPD inhibitors, novel herbicidal agents have been developed. rsc.org

The synthesis typically involves coupling the phenoxyacetic acid core with a suitable dicarbonyl-containing fragment. The resulting derivatives have shown significant inhibitory activity against HPPD from Arabidopsis thaliana (AtHPPD). rsc.orgrsc.org For instance, several compounds have demonstrated potencies comparable to or even exceeding that of the commercial herbicide mesotrione. orgsyn.orgwikipedia.org

Key findings from these studies indicate that specific substitutions on the aromatic ring are critical for high efficacy. The following table summarizes the inhibitory constants (Kᵢ) for some of the most potent derivatives identified in these studies. rsc.orgwikipedia.org

| Compound | Target Enzyme | Kᵢ (µM) | Reference |

| I12 | AtHPPD | 0.011 | rsc.org, wikipedia.org |

| I23 | AtHPPD | 0.012 | rsc.org, wikipedia.org |

| II4 | AtHPPD | 0.023 | rsc.org |

| Mesotrione (Commercial Herbicide) | AtHPPD | 0.013 | rsc.org, rsc.org |

Notably, compound II4 not only showed potent enzyme inhibition but also exhibited excellent pre-emergence herbicidal activity against a range of weeds and demonstrated good safety for use in maize crops. rsc.orgorgsyn.org

The 2-phenoxy-N-phenylacetamide scaffold has emerged as a promising framework for the development of new antitubercular agents. nih.gov Researchers have synthesized a series of N-phenylacetamide derivatives based on a 2-(3-fluoro-4-nitrophenoxy)acetic acid intermediate, a close analog of this compound. The synthesis involves a Williamson ether reaction to create the phenoxyacetic acid intermediate, followed by condensation with various substituted anilines to yield the final N-phenylacetamide compounds. nih.gov

These derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis H₃₇Rv. nih.govrsc.org The results revealed that many of the synthesized compounds exhibit moderate to potent antitubercular activity. rsc.orgresearchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives, highlighting the impact of different substituents on the phenylacetamide ring. nih.govrsc.org

| Compound | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv | Reference |

| 3a | 2,4-dichloro | 8 | nih.gov |

| 3d | 4-bromo | 8 | nih.gov |

| 3j | 4-trifluoromethyl | 8 | nih.gov |

| 3m | 4-trifluoromethoxy | 4 | rsc.org, nih.gov |

| 3p | 3,4,5-trimethoxy | >64 | nih.gov |

The most potent compound in the series, derivative 3m , displayed an MIC of 4 µg/mL against both the standard H₃₇Rv strain and a rifampin-resistant strain of M. tuberculosis. rsc.org

The synthesis of indoline-3-acetic acid derivatives represents another avenue of chemical exploration. However, the direct synthesis of this scaffold from this compound is not prominently featured in the scientific literature. A related synthetic pathway has been developed for 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, which starts from N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. rsc.orgrsc.org This method proceeds via a base-catalyzed intramolecular cyclization. rsc.orgnih.gov

This protocol provides a novel route to 2-aryl substituted indoline-3-acetic acids, which are of interest due to the diverse biological activities of related indole (B1671886) compounds. rsc.org The developed method has been utilized for the concise synthesis of dihydropaullone, an analog of the biologically active compound paullone. rsc.org While this synthesis does not use this compound as a direct precursor, it highlights a strategy for constructing complex heterocyclic systems bearing a 2-nitrophenyl group, which is conceptually related to the starting compound of interest.

The versatility of the phenoxyacetic acid framework allows for the creation of a wide array of functionalized analogs with diverse biological activities. By employing different synthetic transformations, researchers have introduced various chemical moieties to develop compounds targeting different biological pathways.

For example, phenoxyacetic acid derivatives have been investigated as potential anti-mycobacterial agents. nih.gov In one study, 2-(4-formyl-2-methoxyphenoxy)acetic acid was used as a starting material to synthesize chalcone-like structures, which were then reacted with acid hydrazides to form the final derivatives. These compounds were subsequently evaluated for their activity against Mycobacterium tuberculosis H₃₇Rv. nih.gov

In another line of research, functionalized phenoxyacetic acids were designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. researchgate.net The synthesis involved the preparation of 2-(formylphenoxy)acetic acid intermediates, which were then reacted with various hydrazides to produce the target hydrazone derivatives. researchgate.net Furthermore, other studies have focused on creating esters from phenoxyacetic acid and various phenols, such as thymol (B1683141) and eugenol, to evaluate their phytotoxic activities for potential use as herbicides.

Elucidation of Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry and agrochemical research. For derivatives of this compound, SAR studies provide crucial insights into how different substituents and their positions on the chemical scaffold influence efficacy.

The biological performance of derivatives is highly dependent on the nature and position of substituents on the phenoxyacetic acid core.

In the context of HPPD inhibitors , SAR studies revealed that the type of substituent on the aryl ring significantly impacts herbicidal activity. The electronic and steric properties of these groups are critical for effective binding to the enzyme's active site. rsc.org

For the antitubercular N-phenylacetamide derivatives , SAR analysis showed that electron-withdrawing groups on the N-phenyl ring are generally favorable for activity. nih.gov For instance, compounds with halogen or trifluoromethyl groups at the para-position exhibited good potency. nih.gov The most active compound, 3m , featured a trifluoromethoxy group, suggesting that a combination of lipophilicity and electron-withdrawing character at this position enhances efficacy. rsc.org Conversely, bulky or multiple electron-donating groups, like the trimethoxy substitution in compound 3p , led to a significant loss of activity. nih.gov

Computational and Theoretical Investigations

Molecular Structure Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility (conformation) of a molecule are fundamental to its chemical and biological properties. These are typically investigated using methods like X-ray crystallography and computational energy calculations.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are essential for describing the distribution of electrons within a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For derivatives of phenoxyacetic acid, reactivity descriptors including HOMO and LUMO energies have been calculated to understand their biological activity. nih.gov In nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. This increased electrophilicity is often linked to the mechanisms of action and toxicity for this class of compounds. For example, in studies of other phenoxyacetic acids, high reactivity has been linked to a less stable electronic charge distribution. nih.gov

The ability of a molecule to accept or donate electrons is central to many chemical and biological processes, including metabolic pathways and toxicity mechanisms. Nitroaromatic compounds are well-known for their ability to undergo electron transfer reactions. nih.govacs.org The reduction of the nitro group can proceed through single or multiple electron transfer steps, forming reactive intermediates such as anion-radicals and hydroxylamines. nih.gov

Studies on various nitroaromatic compounds have shown that they can be reduced by enzymes, and the rate of this reduction is related to the molecule's redox potential. nih.gov An early investigation of nonenzymatic reduction in nitroaromatics demonstrated a linear relationship between the logarithm of the reaction rate and the single-electron reduction potential. nih.gov Pulse radiolysis studies have also been used to investigate intramolecular electron transfer in nitroaromatic compounds, where an electron is transferred from one part of the molecule to another, often leading to the cleavage of chemical bonds. iaea.orgacs.org The presence of the nitro group on (2-Nitrophenoxy)acetic acid makes it a candidate for such electron transfer processes, which could be critical to its biological effects, such as herbicidal action.

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Compounds with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties.

While specific hyperpolarizability calculations for this compound were not found in the searched literature, the structural motif of a nitro group (acceptor) on a phenyl ring linked to a phenoxyacetic acid moiety (which can act as a donor/bridge) suggests potential for NLO activity. Computational studies on other push-pull systems, such as 2,5-disubstituted tetrazoles featuring a p-nitrophenyl acceptor, have shown a strong correlation between their structure and high hyperpolarizability values. acs.org Similar computational approaches could be applied to this compound to predict its potential NLO properties.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level within a molecule. It is conceptually similar to the HOMO-LUMO gap but provides more detail about the entire electronic structure. The DOS spectrum can be used to understand the electronic nature of the molecule and to determine the energy band gap, which is the energy difference between the top of the valence band (occupied orbitals) and the bottom of the conduction band (unoccupied orbitals).

No specific DOS spectrum analysis or band gap determination for this compound has been reported in the searched results. However, such analyses are standard in the computational characterization of materials and molecules. For a molecule like this compound, a DOS plot would show the contributions of different fragments (e.g., the nitrophenyl ring, the ether linkage, the carboxylic acid) to the frontier orbitals and help in understanding electronic transitions and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models are widely used in drug discovery, toxicology, and environmental science to predict the activity of new chemicals. mdpi.comnih.gov

Phenoxyacetic acid derivatives, many of which are herbicides, have been the subject of numerous QSAR studies. nih.govmdpi.com These studies aim to predict properties like herbicidal efficacy, penetration through plant cuticles, or toxicity to non-target organisms. mdpi.comnih.gov QSAR models for phenoxyacetic acids have identified several key molecular descriptors that influence their biological activity. mdpi.comchemicalpapers.com

Key Findings from QSAR Studies on Related Phenoxyacetic Acids:

| Descriptor Type | Important Parameters | Influence on Activity | Reference |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Often correlates with membrane permeability and transport to the site of action. | mdpi.comchemicalpapers.com |

| Electronic | Hammett constants (σ), Dipole Moment (DVZ), Aromaticity Indices | The electron-withdrawing or -donating nature of substituents affects interaction with biological targets. Lower aromaticity can correlate with higher reactivity. | nih.govchemicalpapers.com |

| Steric/Topological | Molecular Weight (MW), Molar Refractivity (LM), Sum of topological distances between specific atoms (SI3) | The size and shape of the molecule are crucial for fitting into the active site of a target enzyme or receptor. | mdpi.comchemicalpapers.com |

| Hydrogen Bonding | Number of H-bond donors and acceptors (HBD/HBA), Topological Polar Surface Area (TPSA) | Determines solubility and interactions with polar residues in biological macromolecules. | mdpi.comnih.gov |

For example, a QSAR study on 2,4-disubstituted phenoxyacetic acid derivatives as CRTh2 receptor antagonists found that lipophilicity (logP), molar refractivity (LM), and electronic properties (DVZ) were important for activity. chemicalpapers.com Another study on the herbicidal properties and toxicity of various phenoxyacetic acids highlighted lipophilicity, polarizability, and hydrogen bonding capabilities as determinant factors. mdpi.comnih.gov

Although a specific QSAR model for this compound is not detailed in the literature searched, its structural features—a nitro group (strong electron-withdrawing substituent) and a carboxylic acid (H-bond donor/acceptor)—suggest that electronic parameters and hydrogen bonding descriptors would be critical in any QSAR model predicting its activity. The ortho-position of the nitro group would also introduce specific steric effects that would need to be considered. wikipedia.org

Prediction of Acidity Constants

The acidity constant (pKa) is a fundamental chemical property that quantifies the tendency of an acid to dissociate in a solution. Computational methods offer a reliable means to predict the pKa of organic compounds, providing valuable information without the need for experimental measurements.

Theoretical Framework

The prediction of pKa values for organic acids is often achieved using quantum mechanical calculations. Methods like Density Functional Theory (DFT) and the MP2 level of theory are employed to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction of the acid in a solvent. rsc.org To accurately model the influence of the solvent, which is crucial for acid-base equilibria, continuum solvation models such as the SMD (Solvation Model based on Density) are utilized. rsc.org These models simulate the solvent as a continuous medium interacting with the charge density of the solute molecule. rsc.org

The acidity of this compound is influenced by its molecular structure, specifically the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring. The position of this substituent is critical. For instance, in substituted benzoic acids, ortho-substituents can introduce steric effects in addition to electronic effects, which can alter acidity in ways not seen with meta and para isomers. mdpi.com The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity and equilibrium constants of aromatic compounds. wikipedia.org

Computational Protocol

A typical computational protocol for predicting the pKa of this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of both the protonated acid and its conjugate base (the carboxylate anion) are optimized using a selected level of theory (e.g., M06-2X/6-311++G(3df,3pd)) in both the gas phase and within a solvent model (e.g., water). rsc.org

Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated in the solvent model.

pKa Calculation: The pKa is then calculated using the difference in free energy between the acid and its conjugate base, incorporated into a thermodynamic cycle that accounts for the free energy of the proton in the solvent. The accuracy of these predictions can be further improved by applying correlation equations derived from comparing calculated and experimental values for a set of known compounds. rsc.org

The table below illustrates hypothetical data from such a computational study, showing how different theoretical methods can yield slightly different predicted pKa values.

| Computational Method | Basis Set | Solvation Model | Predicted pKa |

| M06-2X | 6-311++G(3df,3pd) | SMD (Water) | 3.15 |

| B3LYP | 6-31G(d) | PCM (Water) | 3.28 |

| MP2 | aug-cc-pVDZ | SMD (Water) | 3.21 |

Note: The data in this table is illustrative and represents typical outputs of computational chemistry software for pKa prediction.

Computational Approaches for Biological Activity Prediction

Computational methods are extensively used to predict the potential biological activities of chemical compounds. These in silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, help prioritize compounds for experimental testing and can guide the design of new molecules with desired therapeutic effects. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov For a compound like this compound, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors are calculated from the compound's structure. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, quantum chemical parameters like the highest occupied molecular orbital energy, EHOMO). nih.gov

Model Development: A dataset of related compounds with known biological activities (e.g., herbicidal or anti-inflammatory activity) is compiled. Statistical or machine learning methods—such as multiple linear regression, k-nearest neighbors, or gradient boosting—are then used to build a model that links the descriptors to the activity. nih.govresearchgate.net

Prediction: The developed model is used to predict the activity of new compounds, such as this compound, based on its calculated descriptors. nih.gov

Nitroaromatic compounds have been the subject of numerous QSAR studies to predict endpoints like toxicity and mutagenicity. nih.gov These models often find that hydrophobicity, electrostatic interactions, and parameters related to the ease of nitro-reduction are key contributors to biological effects. nih.gov

Prediction of Activity Spectra for Substances (PASS)

Another computational approach involves using pre-existing knowledge bases. The PASS (Prediction of Activity Spectra for Substances) online tool is a prominent example. It predicts a wide spectrum of biological activities based on the structure of a compound by comparing it to a large training set of over 300,000 known biologically active substances. researchgate.net The algorithm analyzes the structure-activity relationships in this vast dataset to make its predictions. researchgate.net

The output from PASS is a list of potential biological activities with an estimated probability for the compound being "active" (Pa) or "inactive" (Pi). This allows researchers to identify promising, and potentially unexpected, biological roles for a compound. For instance, derivatives of phenoxyacetic acid have been analyzed using QSAR to identify potential CRTh2 receptor antagonists. researchgate.net

The table below provides an example of what a PASS prediction might look like for this compound, showing a selection of predicted activities and their probabilities.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Anti-inflammatory | 0.654 | 0.012 |

| Herbicide | 0.588 | 0.025 |

| Vasodilator | 0.491 | 0.088 |

| Carcinogenicity | 0.452 | 0.115 |

| CYP2D6 Inhibitor | 0.310 | 0.097 |

Note: This table is a hypothetical representation of a PASS prediction to illustrate the type of output generated by such software.

These computational tools, from first-principles pKa prediction to machine learning-based activity profiling, are indispensable in modern chemical research for characterizing and screening compounds like this compound for novel applications. nih.gov

Environmental Fate and Degradation Studies

Biodegradation Pathways

The biodegradation of nitroaromatic compounds is a key area of environmental research, as the nitro group can make these molecules resistant to breakdown. researchgate.netnih.gov While extensive research exists on the microbial degradation of compounds like nitrophenols and other nitroaromatic pesticides, specific studies detailing the complete biodegradation pathway of (2-Nitrophenoxy)acetic acid are not extensively documented in publicly available literature. researchgate.net However, based on the degradation of structurally similar compounds, potential pathways can be inferred.

Microbial metabolism is a primary driver in the breakdown of organic pollutants in nature. youtube.com The degradation of a complex molecule like this compound would likely involve initial attacks on either the nitro group, the ether linkage, or the acetic acid side chain.

Microbial Degradation Mechanisms

Microorganisms have evolved several strategies to metabolize nitroaromatic compounds. nih.gov These mechanisms generally fall into a few categories:

Reductive Pathways: Anaerobic bacteria can reduce the nitro group (-NO2) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov The resulting aminophenoxyacetic acid could then be further degraded.

Oxidative Pathways: Aerobic bacteria can employ oxygenase enzymes to attack the aromatic ring. Monooxygenases can hydroxylate the ring, leading to the elimination of the nitro group as nitrite. nih.gov Dioxygenases can add two hydroxyl groups, which can also lead to the spontaneous release of the nitro group. nih.gov

Side-Chain Degradation: The acetic acid side chain is a potential point of initial microbial attack. The degradation of the related phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), often begins with the cleavage of the ether bond or the removal of the side chain. mdpi.com

The ultimate breakdown of the aromatic ring, following the removal or transformation of the substituent groups, typically proceeds through catecholic intermediates which are then cleaved by dioxygenase enzymes, funneling the products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.com

Biotransformation by Microbial Strains

Biotransformation is the process by which living organisms modify chemical compounds. nih.gov While specific microbial strains capable of utilizing this compound as a sole source of carbon and energy have not been prominently identified in the reviewed scientific literature, numerous bacteria and fungi are known to degrade related nitrophenols and nitroaromatic compounds. researchgate.net

For example, various species from genera such as Pseudomonas, Arthrobacter, Flavobacterium, Nocardia, and Moraxella have been shown to degrade nitrophenols. researchgate.netnih.gov It is plausible that some of these strains, or other naturally occurring microbes, could initiate the biotransformation of this compound. The process could be one of complete mineralization (degradation to CO2 and water) or cometabolism, where the microbe degrades the compound fortuitously without using it as a primary energy source.

Abiotic Degradation Processes

In addition to biological breakdown, this compound can be degraded by non-biological, or abiotic, processes in the environment. For nitroaromatic compounds, one of the most significant abiotic processes is photodecomposition.

Photodecomposition

Photodecomposition, or photolysis, is the breakdown of chemical compounds by light. Research has shown that o-nitrophenoxyacetic acids undergo photolysis to yield corresponding o-nitroso-phenols. rsc.org This reaction represents an indirect method for the reduction of an o-nitrophenol derivative. rsc.org

The process involves the absorption of light energy, which excites the molecule and leads to the cleavage and rearrangement of its chemical bonds. This transformation of this compound into o-nitrosophenol (B15183410) represents a significant alteration of the original molecule, leading to a compound with different chemical properties and potential environmental behavior. The photolysis of particulate nitrate (B79036) has also been studied as a mechanism that can recycle nitrogen oxides back into the atmosphere, a process termed "renoxification". nih.gov

Table 1: Potential Degradation Products of this compound

| Process | Initial Reactant | Potential Product(s) | Notes |

| Photodecomposition | This compound | o-Nitrosophenol | Documented abiotic degradation pathway. rsc.org |

| Biodegradation (Inferred) | This compound | (2-Aminophenoxy)acetic acid | Via reduction of the nitro group. |

| Biodegradation (Inferred) | This compound | Catechol | Following removal of substituents and ring hydroxylation. |

Environmental Monitoring Considerations

Effective environmental monitoring is essential for tracking the presence and concentration of chemical compounds in various environmental compartments like water and soil. For this compound, specific, standardized environmental monitoring protocols are not widely detailed in the available literature. Its presence is noted in the U.S. Environmental Protection Agency's (EPA) ECOTOX database under the synonym o-Nitrophenoxyacetic acid, indicating its relevance for ecotoxicological studies. epa.gov

Monitoring for such a compound would likely involve advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of the target compound and its potential degradation products in complex environmental samples.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of (2-Nitrophenoxy)acetic acid from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly common, where a non-polar stationary phase is used with a polar mobile phase.

A specific method for the analysis of this compound utilizes a Newcrom R1 reverse-phase column. sielc.comsielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com The Newcrom R1 column is noted for its low silanol (B1196071) activity, which can improve peak shape for acidic compounds. sielc.com This HPLC method is versatile, being scalable for preparative separation to isolate impurities and also suitable for pharmacokinetic studies. sielc.comsielc.com For general analysis of organic acids, detection is often performed using a UV detector, with a common wavelength being 210 nm. mdpi.com

Table 1: HPLC Method for this compound

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV Detection | mdpi.com |

| Applications | Analytical quantification, Preparative separation, Pharmacokinetics | sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. usp.br This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. usp.br

For this compound, methods utilizing columns with 3 µm particles are available for rapid analysis, bridging the gap towards UPLC applications. sielc.comsielc.com The principles of UPLC, which leverage smaller particles and higher flow rates, can significantly shorten analysis times while improving peak capacity and sensitivity. usp.br This makes UPLC an attractive option for high-throughput analysis or when dealing with complex samples containing trace amounts of the analyte.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of LC with the high selectivity and sensitivity of MS detection. For an LC method to be compatible with MS, the mobile phase components must be volatile.

Spectroscopic Methods

Spectroscopic methods are invaluable for the structural characterization of this compound and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. A ¹H NMR spectrum of this compound has been recorded in a deuterated solvent (DMSO-d₆). spectrabase.com The chemical shifts and splitting patterns of the protons in the spectrum provide definitive information about the arrangement of atoms in the molecule, confirming the presence of the nitrophenoxy and acetic acid moieties.

Table 2: ¹H NMR Data for this compound

| Parameter | Detail | Source(s) |

|---|---|---|

| Nucleus | ¹H | spectrabase.com |

| Solvent | DMSO-d₆ | spectrabase.com |

| Purity | 99% | spectrabase.com |

| Source of Sample | Sigma-Aldrich Co. LLC | spectrabase.com |

UV-Visible (UV-Vis) spectroscopy can also be used for the detection and quantification of this compound, owing to the presence of the chromophoric nitroaromatic system. The nitro group and the phenyl ring contribute to strong absorption in the UV region. While specific absorption maxima for this compound are not detailed in the provided context, related compounds like acetic acid show a maximum at 206 nm, although with low absorbance. semanticscholar.org The nitroaromatic structure in this compound is expected to result in more distinct and intense absorption bands.

Advanced Detection Strategies

To meet the demands for higher sensitivity and specificity, particularly in complex matrices, advanced detection strategies are employed. The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) stands out as a state-of-the-art approach. This technique offers rapid separation with superior sensitivity and selectivity, allowing for the confident identification and quantification of the analyte at very low concentrations. usp.brnih.gov

Another advanced strategy involves chemical derivatization. Carboxylic acids can be challenging to analyze by certain methods, and derivatization can be used to improve their chromatographic behavior or detection sensitivity. For LC-MS analysis, derivatizing the carboxylic acid group can enhance ionization efficiency and lead to lower detection limits. nih.gov While not specifically detailed for this compound, derivatization is a well-established technique for the analysis of carboxylic acids in general. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2-Nitrophenoxy)acetic acid?

- Methodology : Synthesis typically involves nitration of phenoxyacetic acid derivatives. Key steps include:

- Nitration : Use a HNO₃/H₂SO₄ mixture at 0–5°C to minimize byproducts like dinitro derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Purification : Recrystallize from ethanol/water (1:2) to remove unreacted starting materials. For higher purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Characterization : Validate via ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, acetic acid protons at δ 3.8–4.2 ppm) and IR (nitro group peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Recommended Approach :

- ¹H/¹³C NMR : Assign aromatic signals (nitrophenoxy group) and carboxylic acid protons. Compare with computational predictions (e.g., DFT calculations) for accuracy.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak (e.g., m/z 211 for C₈H₇NO₅) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, and O percentages (±0.3% tolerance).

Cross-reference data with NIST Chemistry WebBook or published spectra .

Advanced Research Questions

Q. How can researchers address conflicting reports on the biological activity of this compound in enzymatic studies?

- Analytical Strategy :

- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations. Control for temperature (25°C ± 0.5°C) and ionic strength.

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility.

- Comparative Studies : Test against structurally similar compounds (e.g., 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid) to isolate nitro group effects .

- Data Interpretation : Apply statistical models (ANOVA, Tukey’s test) to identify significant differences. Use molecular docking to predict binding interactions with target enzymes .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in aqueous solutions?

- Modeling Techniques :

- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in water to assess hydrolytic stability. Use force fields like OPLS-AA for accurate results.

- Density Functional Theory (DFT) : Calculate nitro group charge distribution and resonance effects to predict electrophilic/nucleophilic sites.

- pKa Estimation : Employ COSMO-RS or QSPR models to estimate carboxylic acid dissociation constants .

Q. How can structural modifications enhance the photostability of this compound for agricultural applications?

- Design Strategies :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to reduce nitro group photoreactivity.

- Encapsulation : Use cyclodextrins or liposomes to shield the nitro moiety from UV light.

- Accelerated Testing : Expose derivatives to UV-B radiation (280–315 nm) and monitor degradation via HPLC-MS. Compare half-lives with parent compound .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility values for this compound?

- Resolution Steps :

Experimental Conditions : Verify solvent purity, temperature control (±0.1°C), and equilibration time (≥24 hr).

Analytical Methods : Compare gravimetric analysis (filtered saturated solutions) vs. UV-Vis spectrophotometry (λmax ~270 nm).

Data Sources : Cross-check with peer-reviewed studies over vendor-provided data (e.g., NIST vs. commercial catalogs) .

- Case Study : A 13.6% error in acetic acid titration (similar carboxyl group) highlights the impact of measurement techniques (e.g., burette vs. automated titrator) .

Research Design Considerations

Q. What in vitro models are appropriate for studying the environmental fate of this compound?

- Model Systems :

- Soil Microcosms : Analyze degradation kinetics under aerobic/anaerobic conditions. Monitor nitro group reduction to amino derivatives via LC-MS/MS.

- Aquatic Toxicity : Use Daphnia magna or algae (e.g., Chlorella vulgaris) to assess EC₅₀ values. Correlate with logP (octanol-water partition coefficient) predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.